molecular formula C18H30O4 B14095357 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid

18-Hydroxy-5-oxooctadeca-6,8-dienoic acid

Katalognummer: B14095357
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: WUMXVBSMANMBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a derivative of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is characterized by its unique structure, which includes multiple double bonds, hydroxyl groups, and a ketone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of linoleic acid derivatives. The process includes several steps, such as:

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the double bonds and functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

18-Hydroxy-5-oxooctadeca-6,8-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of specialized polymers and coatings.

Wirkmechanismus

The mechanism of action of 18-Hydroxy-5-oxooctadeca-6,8-dienoic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

18-hydroxy-5-oxooctadeca-6,8-dienoic acid

InChI

InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22)

InChI-Schlüssel

WUMXVBSMANMBJK-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.